molecular formula C27H25F3N4O2 B2526977 ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477242-34-5

ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2526977
CAS No.: 477242-34-5
M. Wt: 494.518
InChI Key: DEJJZJZXNMDDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is an organic compound notable for its complex structure which includes phenyl, pyrrolo[2,3-d]pyrimidin, and piperidine units

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves multiple steps. The initial stage usually includes the formation of the pyrrolo[2,3-d]pyrimidin core through a series of cyclization reactions involving amines and aldehydes. Subsequent steps often include the introduction of the phenyl groups and the piperidine unit through nucleophilic substitutions and coupling reactions. Typical conditions involve the use of solvents like dichloromethane, catalysts like palladium or copper, and temperature-controlled reactions ranging from room temperature to reflux conditions.

Industrial Production Methods:

Industrial production typically scales up the laboratory synthesis methods with optimizations for yield and cost-effectiveness. It often involves continuous-flow reactors to ensure consistent reaction conditions and high throughput. The selection of catalysts and reagents is crucial to minimize by-products and maximize purity.

Chemical Reactions Analysis

Types of Reactions:

Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo a variety of reactions including:

  • Oxidation: Converts the ethyl group to an acid or aldehyde under conditions using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation can reduce the phenyl rings, particularly affecting substituents on the aromatic rings.

  • Substitution: Both electrophilic and nucleophilic substitutions can occur, especially involving the trifluoromethyl and phenyl groups. Common reagents include halogens, alkoxides, and other nucleophiles.

Common Reagents and Conditions:

Reagents like lithium aluminum hydride for reductions, N-bromosuccinimide for bromination, and boron tribromide for demethylations are frequently used. Reaction conditions often need fine-tuning to avoid overreaction and ensure high selectivity.

Major Products:

Depending on the reaction conditions, major products can include various derivatives of the parent compound with modifications on the phenyl and pyrimidine rings, leading to new functional groups or enhanced biological activities.

Scientific Research Applications

Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has numerous applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

  • Biology: As a probe in studying biological systems due to its structural similarities with certain biological molecules.

  • Medicine: Potential use as a lead compound in drug discovery, targeting conditions such as cancer, inflammation, and neurological disorders.

  • Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • Ethyl 7-(3-(trifluoromethyl)phenyl)-pyrrolo[2,3-d]pyrimidin-4-ylcarboxylate

  • 5-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine

  • 1-(3-(Trifluoromethyl)phenyl)-7-phenyl-pyrrolo[2,3-d]pyrimidine

Each of these compounds has distinct modifications that can affect their chemical and biological properties, but ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate remains unique in its balance of structural complexity and functional diversity.

Properties

IUPAC Name

ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJJZJZXNMDDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.